

Validating a New Sincalide-Based Research Assay: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

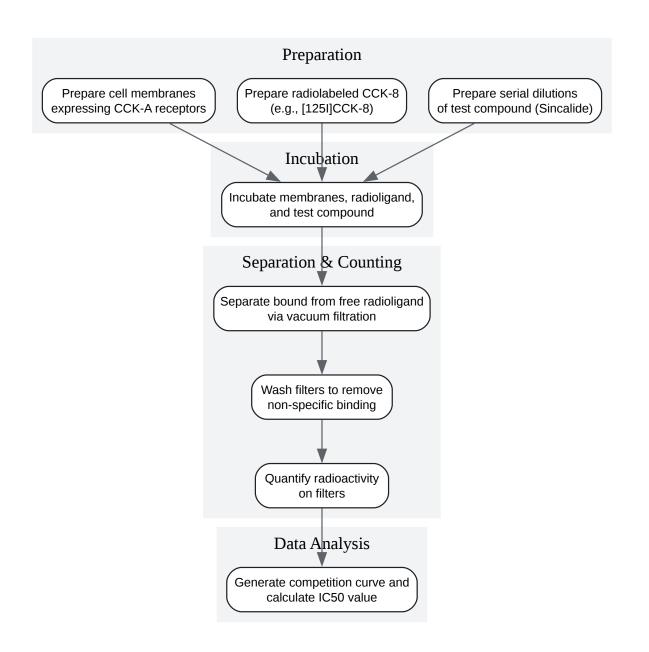
This guide provides a comprehensive comparison of a new **Sincalide**-based research assay with existing alternatives. It is designed to assist researchers in validating its performance by offering objective comparisons supported by experimental data. **Sincalide**, a synthetic C-terminal octapeptide of cholecystokinin (CCK), also known as CCK-8, is a valuable tool for studying the cholecystokinin-A (CCK-A) receptor, a key player in gallbladder contraction, pancreatic secretion, and satiety signaling.[1]

Mechanism of Action: The CCK-A Receptor Pathway

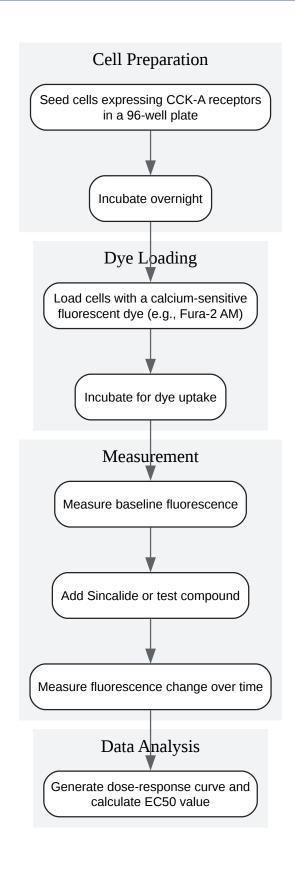
Sincalide mimics the action of endogenous cholecystokinin, binding with high affinity to CCK-A receptors, which are predominantly found on gallbladder smooth muscle cells and pancreatic acinar cells. This interaction initiates a signal transduction cascade, primarily through the Gq/11 protein pathway. Activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and enzyme secretion.











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References

- 1. Sincalide | C49H62N10O16S3 | CID 9833444 PubChem [pubchem.ncbi.nlm.nih.gov]
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